molecular formula C24H29N5O2 B6570645 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946245-03-0

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B6570645
CAS No.: 946245-03-0
M. Wt: 419.5 g/mol
InChI Key: BDLFTYXGFQNRDU-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a synthetic organic compound Its structure includes a butoxy group, a benzamide core, and an amino-substituted phenyl-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide, a multistep synthetic procedure is typically employed, involving:

  • Nitration: : Introduction of nitro groups onto a benzene ring.

  • Reduction: : Converting nitro groups to amino groups using reagents like hydrogen over palladium or tin(II) chloride.

  • Acylation: : Formation of the benzamide core using acyl chlorides.

  • Alkylation: : Introduction of the butoxy group via alkylation reactions.

  • Coupling Reactions: : Formation of the final product through coupling reactions between the amine and pyrimidine moieties.

Industrial Production Methods

On an industrial scale, the synthesis may involve automated reactors for precise control of reaction conditions. The use of high-throughput screening and optimization techniques enhances yield and purity. Solvent systems and catalysts are chosen based on their efficiency, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : Usually using agents like potassium permanganate, leading to the formation of oxides and other derivatives.

  • Reduction: : Involving hydrogenation or other reducing agents.

  • Substitution: : Reactions where functional groups in the compound are replaced with other groups, such as halogenation or nitration.

  • Hydrolysis: : Breaking down the compound into simpler molecules in the presence of water and a catalyst, often resulting in the cleavage of amide bonds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen over palladium, lithium aluminium hydride.

  • Substitution: : Halogens, sulfuric acid for nitration.

  • Hydrolysis: : Acidic or basic conditions with water, heat.

Major Products

The reactions primarily yield various functionalized derivatives of the compound, each with potential unique properties and applications.

Scientific Research Applications

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has numerous applications in research:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Used in studies to understand biochemical pathways.

  • Medicine: : Potential therapeutic agent, subject to research for its pharmacological activities.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound's mechanism of action in biological systems is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino-pyrimidine moiety may bind to nucleotide-binding sites, affecting various biochemical pathways. This interaction can modulate cellular activities, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

  • 4-butoxy-N-(4-{[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide

  • 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}benzyl)benzamide

Uniqueness

Compared to its analogs, 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is distinguished by its specific substitutions on the pyrimidine and phenyl rings, which confer unique chemical and biological properties, potentially enhancing its effectiveness in specific applications.

Properties

IUPAC Name

4-butoxy-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-5-6-15-31-21-13-7-18(8-14-21)23(30)26-19-9-11-20(12-10-19)27-24-25-17(2)16-22(28-24)29(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLFTYXGFQNRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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